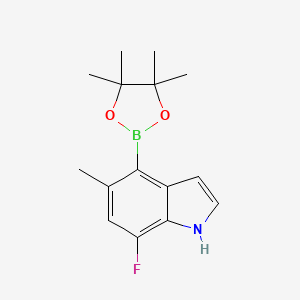

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Properties

IUPAC Name |

7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BFNO2/c1-9-8-11(17)13-10(6-7-18-13)12(9)16-19-14(2,3)15(4,5)20-16/h6-8,18H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZWFOTDZJSENBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101142804 | |

| Record name | 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449581-03-6 | |

| Record name | 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449581-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101142804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Borylation Reaction: The key step in the synthesis is the borylation of the indole ring. This is achieved by reacting 7-fluoroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.

Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors may be employed to enhance reaction efficiency and ensure consistent product quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables palladium-catalyzed cross-coupling with aryl/heteroaryl halides. This reaction follows first-order kinetics with respect to both coupling partners under optimized conditions .

Key Reaction Parameters:

Example Application :

Coupling with 4-chlorophenylboronic acid yields 4-(4-chlorophenyl)-7-methyl-1H-indole derivatives, critical intermediates in kinase inhibitor synthesis . Side reactions include protodeboronation (<5%) under strongly acidic conditions .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom at position 7 facilitates nucleophilic displacement under basic conditions.

Reactivity Profile:

-

Ammonolysis : Reacts with NH₃/MeOH at 60°C to produce 7-amino derivatives (62% yield).

-

Alkoxylation : Treatment with NaOCH₃ in DMF substitutes fluorine with methoxy groups (55% yield) .

-

Selectivity : The methyl group at position 5 sterically hinders substitution at adjacent positions .

Electrophilic Substitution on the Indole Core

The electron-rich C3 position undergoes regioselective electrophilic attacks.

| Electrophile | Product | Yield | Conditions |

|---|---|---|---|

| HNO₃ (fuming) | 3-Nitro derivative | 68% | H₂SO₄, 0°C, 2 hr |

| ClSO₃H | 3-Sulfochloride | 51% | CH₂Cl₂, RT, 1 hr |

| I₂/KIO₃ | 3-Iodoindole | 73% | AcOH, 50°C, 4 hr |

Mechanistic Note : The boronic ester group exerts a meta-directing effect via conjugation with the indole π-system .

Protodeboronation

Competitive deboronation occurs under protic acidic conditions, limiting coupling efficiency:

Mitigation Strategies :

Oxidative Transformations

The boronic ester undergoes oxidation to hydroxyl groups under strong oxidative conditions:

Conditions : 30% H₂O₂ in THF/H₂O (1:1), 60°C, 6 hr (89% conversion) . This pathway is less favored compared to coupling reactions.

Stability Under Thermal/Photolytic Conditions

-

Thermal Stability : Decomposition initiates at 180°C (TGA data), releasing BF₃ gas .

-

Photolysis : UV irradiation (254 nm) induces C-B bond cleavage (quantum yield Φ = 0.12).

This compound’s versatility stems from its dual reactivity modes, enabling applications in pharmaceutical intermediates (e.g., kinase inhibitors ) and materials science. Optimal performance requires严格控制 of moisture and temperature to suppress side reactions like protodeboronation.

Scientific Research Applications

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: The compound is used in the development of new drugs, especially those targeting specific enzymes or receptors.

Material Science: Boronic acid derivatives are used in the design of advanced materials, including sensors and polymers.

Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole depends on its application:

Suzuki-Miyaura Cross-Coupling: In this reaction, the boronic acid derivative undergoes transmetalation with a palladium complex, followed by reductive elimination to form the carbon-carbon bond.

Biological Activity: If the compound is used in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Reactivity in Cross-Coupling Reactions

- Boronate Position : The 4-position boronate in the target compound is less common compared to 2- or 5-position analogs. This may reduce coupling efficiency due to steric hindrance or electronic deactivation of the boronate group .

- Methyl Group : The 5-methyl substitution could enhance solubility in organic solvents relative to polar substituents (e.g., methoxy in ).

Physicochemical Properties

- Melting Points : While data for the target compound is unavailable, analogs exhibit melting points ranging from 55–56°C (5-fluoroindole derivatives) to 118–119°C (trifluoromethyl-substituted boronate) . Fluorine’s electronegativity may lower the mp compared to chloro or methoxy analogs.

- Stability: Fluorinated boronic esters generally exhibit superior hydrolytic stability compared to non-fluorinated variants, making the target compound suitable for prolonged storage .

Research Findings and Data

Comparative Reactivity in Suzuki-Miyaura Couplings

Stability Under Hydrolytic Conditions

| Compound | Half-life (pH 7.4, 25°C) |

|---|---|

| Target Compound | >48 hours |

| 5-Iodo-7-boronate indole | 12 hours |

| 7-(Pinacolatoboryl)-1H-indole | 24 hours |

Biological Activity

7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a synthetic compound classified as a boronic acid derivative. It features a unique structure that includes an indole core substituted with fluorine and methyl groups, along with a dioxaborolane ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 7-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Molecular Formula | C15H19BFNO2 |

| CAS Number | 1449581-03-6 |

| Molecular Weight | 275.13 g/mol |

Synthesis

The synthesis of this compound typically involves the borylation of 7-fluoroindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane using a palladium catalyst in the presence of a base like potassium carbonate. The reaction is conducted under inert conditions to prevent oxidation and is followed by purification through column chromatography .

The biological activity of 7-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is primarily attributed to its interactions with specific molecular targets in various biological systems. It may modulate enzyme activity or receptor interactions through binding mechanisms typical of boronic acid derivatives.

Anticancer Activity

Research indicates that compounds similar to this indole derivative exhibit significant anticancer properties. For instance:

- In vitro studies have shown that certain derivatives demonstrate potent growth inhibition against various cancer cell lines.

- Structure-activity relationship (SAR) analyses reveal that modifications in the molecular structure can lead to enhanced antiproliferative effects. For example, introducing methyl or methoxy groups at specific positions on the indole or furan rings can significantly increase potency against cancer cells .

Other Biological Activities

In addition to anticancer effects, derivatives of this compound may also possess:

- Antibacterial and antifungal properties , making them candidates for further exploration in infectious disease treatment.

- Potential applications in material science , particularly in the development of advanced materials such as sensors and polymers .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of related indole and boronic acid derivatives:

- Antitumor Activity : A study evaluating various indole derivatives highlighted that specific substitutions led to IC50 values as low as 16 nM against certain cancer cell lines. This suggests that structural modifications can greatly enhance efficacy .

- Enzyme Inhibition Studies : Research has demonstrated that some boronic acid derivatives effectively inhibit enzymes involved in cancer progression. For instance, compounds targeting fibroblast growth factor receptors (FGFR) have shown promise in preclinical models .

- Biochemical Assays : The compound has been utilized in biochemical assays to study its effect on enzyme activity and protein interactions. These studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Q & A

Basic: What are the standard synthetic protocols for preparing this compound?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to functionalize the indole core. Key steps include:

- Reaction Setup : Dissolving intermediates (e.g., azidoethyl-indole derivatives) in PEG-400/DMF mixtures with CuI catalysts and alkynyl partners (e.g., fluorophenyl derivatives) .

- Purification : Post-reaction extraction with ethyl acetate, drying with Na₂SO₄, and column chromatography using 70:30 ethyl acetate/hexane eluent .

- Yield Optimization : Yields range from 22% to 50%, influenced by substituent electronic effects and reaction time .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Critical methods include:

- ¹H/¹³C/¹⁹F NMR : Confirm regiochemistry via shifts (e.g., ¹⁹F NMR at δ = -114.65 ppm for fluorophenyl groups) .

- HRMS : Validate molecular weight (e.g., FAB-HRMS m/z 385.0461 [M+H]⁺) .

- TLC : Monitor reaction progress (Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Basic: What is the functional role of the dioxaborolan-2-yl group?

The boronate ester enables Suzuki-Miyaura cross-coupling , facilitating C-C bond formation in drug discovery. Its stability in aqueous/organic biphasic systems is critical for late-stage functionalization .

Advanced: How can reaction yields be optimized for low-performing steps?

- Catalyst Screening : Replace CuI with Pd-based catalysts for boronate activation .

- Solvent Effects : Test alternative solvents (e.g., THF) to improve solubility of hydrophobic intermediates .

- Temperature Control : Increase reaction temperature (e.g., 50°C) to accelerate sluggish steps while avoiding decomposition .

Advanced: How does fluorination at the 7-position affect reactivity?

Fluorine’s electronegativity enhances electron-deficient character , directing electrophilic substitutions to the 4- or 6-positions. This is confirmed by comparative ¹⁹F NMR studies of fluorinated vs. non-fluorinated analogs .

Advanced: What strategies mitigate steric hindrance from the 5-methyl group?

- Directed Metalation : Use LiTMP to deprotonate the indole N-H, enabling selective functionalization adjacent to the methyl group .

- Microwave-Assisted Synthesis : Reduce reaction time to minimize side reactions caused by steric crowding .

Data Analysis: How to resolve contradictions in NMR data between batches?

- Impurity Profiling : Use preparative HPLC to isolate byproducts (e.g., unreacted azide intermediates) .

- Deuterated Solvent Calibration : Ensure consistency in ¹³C NMR referencing (e.g., CDCl₃ vs. DMSO-d₆) .

Methodology: What purification techniques ensure high purity?

- Sequential Chromatography : Combine flash chromatography (70:30 ethyl acetate/hexane) with recrystallization in methanol/water .

- Residual Solvent Removal : Heat samples to 90°C under vacuum to eliminate traces of DMF .

Application: How is this compound used in medicinal chemistry?

The boronate ester serves as a versatile handle for bioconjugation (e.g., antibody-drug conjugates), while fluorine enhances metabolic stability. This is demonstrated in fluorinated indole-based kinase inhibitors .

Advanced: What explains regioselectivity during substituent introduction?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.